molecular formula C12H14N4O4S B4106890 N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide

Cat. No.: B4106890
M. Wt: 310.33 g/mol
InChI Key: NXOBUSQGOUDDAI-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group forms the corresponding amine derivative.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein interactions due to its imidazole moiety.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The nitrobenzenesulfonamide group may also interact with specific protein residues, affecting the protein’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide is unique due to the presence of both the imidazole ring and the nitrobenzenesulfonamide group

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-16(18)11-3-1-4-12(9-11)21(19,20)14-5-2-7-15-8-6-13-10-15/h1,3-4,6,8-10,14H,2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOBUSQGOUDDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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